2,3,4,5,6-Pentakis(trifluoromethyl)aniline
Description
Historical Development and Discovery
The synthesis of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline represents a milestone in organofluorine chemistry. Its discovery emerged from advancements in perfluoromethylation methodologies developed in the early 21st century. A pivotal study by Kütt et al. (2008) demonstrated the first systematic route to pentakis(trifluoromethyl)phenyl derivatives, including this aniline compound, via reactions involving pregenerated (trifluoromethyl)copper species with polyhalogenated aromatic precursors. This work built upon earlier fluorination techniques, such as halogen exchange reactions pioneered by Gottlieb in 1936 and Schiemann’s diazofluorination. The compound’s synthesis leveraged steric and electronic effects unique to trifluoromethyl groups, enabling controlled substitution patterns on the aromatic ring.
Significance in Fluorinated Aromatic Chemistry
This compound is a cornerstone in designing advanced fluorinated materials. Its five trifluoromethyl groups confer exceptional electron-withdrawing properties, making it invaluable for stabilizing reactive intermediates such as carbenes and radical species. The compound’s steric bulk promotes the formation of weakly coordinating anions, which are critical in catalysis and electrolyte systems. Additionally, its derivatives serve as precursors for superacids, highlighting its role in probing extreme acidity regimes. These attributes have expanded the toolkit for synthesizing fluorinated polymers, pharmaceuticals, and agrochemicals with tailored electronic properties.
Structural Overview and Nomenclature
The compound’s molecular formula is C₁₁H₂F₁₅N , with a molar mass of 433.12 g/mol. Its IUPAC name, This compound , reflects the substitution pattern: an aniline core (C₆H₅NH₂) where all five hydrogen atoms on the aromatic ring are replaced by trifluoromethyl (-CF₃) groups. X-ray diffraction studies reveal significant distortion of the benzene ring due to steric crowding, with bond angles deviating from ideal sp² hybridization. The planar amino group (-NH₂) adopts a slight pyramidal geometry, influenced by conjugation with the electron-deficient aromatic system.
Table 1: Key Structural Properties
Position Within Organofluorine Compound Classification
This compound belongs to the polyfluorinated aromatic amines subclass, characterized by multiple fluorine-containing substituents on an aromatic ring. It is distinguished by:
- High Fluorine Content : 15 fluorine atoms per molecule, contributing to extreme electronegativity.
- Steric Hindrance : The five -CF₃ groups create a crowded molecular environment, limiting rotational freedom and reactivity at the aromatic core.
- Electronic Effects : The strong electron-withdrawing nature of -CF₃ groups deactivates the ring, directing electrophilic substitution to the para position of the amino group.
Properties
IUPAC Name |
2,3,4,5,6-pentakis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H2F15N/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZEKXRBBEZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H2F15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663095 | |
| Record name | Pentakis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58956-76-6 | |
| Record name | Pentakis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline typically follows a multi-step process involving:
- Pertrifluoromethylation of aromatic precursors : Introduction of CF3 groups onto a benzene ring, often via transition metal-mediated trifluoromethylation.
- Functional group transformation : Conversion of intermediate fluorinated compounds into the aniline derivative through substitution or reduction reactions.
A key approach involves the use of (trifluoromethyl)copper (CF3Cu) species generated in situ in polar aprotic solvents like DMF (dimethylformamide), stabilized by additives such as 1,3-dimethyl-2-imidazolidinone (DMI). These reactive species enable the pertrifluoromethylation of polyhalogenated aromatic compounds under mild conditions at ambient temperature.
Detailed Synthetic Route
Step 1: Generation of Pentakis(trifluoromethyl)benzene Derivatives
Step 2: Functionalization to Pentakis(trifluoromethyl)aniline
- Pentakis(trifluoromethyl)phenol, obtained from the above step, serves as a versatile intermediate.
- Through further functional group transformations, pentakis(trifluoromethyl)phenol can be converted into pentakis(trifluoromethyl)aniline.
- One reported method involves the conversion of pentakis(trifluoromethyl)phenol to pentakis(trifluoromethyl)chlorobenzene, which upon treatment with ammonia or amination reagents yields the target aniline derivative.
Alternative Route via Pentakis(trifluoromethyl)fluorobenzene
- Thermolysis of a mixture of hexakis(trifluoromethyl)benzene and trifluoroacetonitrile at high temperature (550°C) and reduced pressure (280 Torr) produces pentakis(trifluoromethyl)fluorobenzene.
- Subsequent treatment of this fluorobenzene derivative with ammonia furnishes pentakis(trifluoromethyl)aniline, albeit with moderate yields (~30% for fluorobenzene intermediate).
Reaction Conditions and Yields
Mechanistic Insights and Challenges
- The steric hindrance caused by five bulky trifluoromethyl groups significantly distorts the aromatic ring, influencing reactivity and selectivity during synthesis.
- The electron-withdrawing nature of CF3 groups stabilizes intermediates but also reduces nucleophilicity, necessitating strong nucleophiles or specific reaction conditions for amination.
- The use of transition metal trifluoromethylation reagents (e.g., CF3Cu) is critical for efficient introduction of multiple CF3 groups under mild conditions, avoiding harsh fluorination methods.
- The presence of additives like DMI stabilizes reactive intermediates, improving yields and selectivity.
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pertrifluoromethylation of hexaiodobenzene | Hexaiodobenzene (C6I6) | CF3Cu in DMF/DMI, ambient temperature | High yield, mild conditions | Requires CF3Cu preparation |
| Functionalization of pentakis(trifluoromethyl)phenol | Pentakis(trifluoromethyl)phenol | Chlorination, then amination | Versatile intermediate | Multi-step, intermediate isolation |
| Thermolysis route | Hexakis(trifluoromethyl)benzene + CF3CN | 550°C, 280 Torr; then ammonia treatment | Alternative route | High temperature, lower yield |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient aromatic ring facilitates nucleophilic substitution under controlled conditions. Key transformations include:
Chlorination with POCl₃
Reaction with phosphorus oxychloride (POCl₃) and pyridine converts the amine group to a chloro substituent, yielding pentakis(trifluoromethyl)chlorobenzene :
This reaction proceeds at 80–100°C with >90% conversion efficiency .
Amination and Alkoxylation
The chloro derivative undergoes further substitution with amines or alkoxides to form functionalized products. For example:
Oxidation to Nitro Derivatives
Controlled oxidation with HNO₃/H₂SO₄ converts the amine group to a nitro group:
Reduction to Phenylenediamine
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group back to an amine:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, enabling access to complex architectures:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids forms biaryl structures:
Acid-Base Reactivity
The amine group exhibits weakened basicity due to electron withdrawal by CF₃ groups:
| Property | Value | Conditions | Source |
|---|---|---|---|
| pKₐ (in DMSO) | 3.2 ± 0.1 | 25°C | |
| Gas-phase acidity (ΔG°acid) | 305.4 kcal/mol | Calculated at B3LYP |
Steric and Electronic Effects
The five CF₃ groups impose severe steric crowding, distorting the aromatic ring into a non-planar conformation . This steric hindrance:
-
Slows reaction kinetics in bulkier nucleophilic substitutions.
-
Limits access to certain catalytic sites in cross-couplings.
Electron-withdrawing effects enhance:
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Source |
|---|---|---|---|---|
| Chlorination | POCl₃, Py, 80°C, 12h | C₆(CF₃)₅Cl | 92 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 100°C | C₆(CF₃)₅-Ph | 68 | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | C₆(CF₃)₅NO₂ | 75 |
This compound’s unique reactivity profile makes it valuable for synthesizing fluorinated materials, catalysts, and bioactive molecules. Its applications are constrained primarily by steric limitations but offset by exceptional stability in harsh chemical environments .
Scientific Research Applications
Chemical Synthesis
Building Block for Fluorinated Compounds
PTFA serves as a critical building block in the synthesis of other fluorinated compounds. Its electron-withdrawing trifluoromethyl groups enhance its reactivity with nucleophiles and electrophiles, facilitating the development of novel materials with tailored properties. The compound's unique structure allows for further functionalization, leading to a variety of derivatives that can be utilized in advanced synthetic chemistry.
Synthetic Routes
The synthesis of PTFA typically involves multi-step reactions that require careful control of reaction conditions to maximize yield and purity. One common method includes the use of fluorinating agents such as hydrogen fluoride in combination with aromatic amines . The following table summarizes notable synthetic routes:
| Synthetic Method | Description |
|---|---|
| Fluorination of Aniline | Involves direct fluorination using HF or other fluorinating agents. |
| Trifluoromethylation | Utilizes trifluoromethylcopper species generated in DMF for further functionalization. |
| Nucleophilic Substitution | Reaction with strong nucleophiles to produce various derivatives. |
Biological Applications
Potential Biological Activities
Research has indicated that PTFA may exhibit various biological activities due to its unique chemical properties. Investigations into its interactions with biomolecules suggest potential applications in drug development and medicinal chemistry. The compound's electron-withdrawing nature may influence its pharmacokinetics and biological efficacy .
Case Studies
- Antimicrobial Activity : PTFA has been explored for its potential use in synthesizing antimicrobial agents, particularly in the development of fluoroquinolone antibiotics like levofloxacin and norfloxacin. These compounds are known for their broad-spectrum activity against bacterial infections .
- Cancer Research : Preliminary studies suggest that PTFA derivatives may interact with specific cellular targets involved in cancer pathways, warranting further investigation into their therapeutic potential.
Industrial Applications
Specialty Chemicals Production
In the industrial sector, PTFA is utilized in the production of specialty chemicals that require specific electronic properties due to its strong electron-withdrawing effects. These applications include:
- Liquid Crystals : PTFA serves as an intermediate in synthesizing liquid crystal compounds used in display technologies .
- Pesticides and Herbicides : Its derivatives have been employed as intermediates in developing agrochemicals with enhanced efficacy against pests and diseases .
Material Science
PTFA's unique properties make it suitable for applications in material science, particularly in developing advanced materials with specific thermal and electronic characteristics. The compound's steric hindrance contributes to its stability and performance in various formulations.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The compound’s electron-withdrawing trifluoromethyl groups influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, potentially leading to biological effects .
Comparison with Similar Compounds
Table 1: Comparative Acidity of Fluorinated Anilines and Phenols
Key Observations :
- The pentakis(trifluoromethyl) substitution lowers pKa by ~34 units compared to phenol and ~10 units relative to pentafluoroaniline, highlighting the dominance of -CF3 groups over fluorine in enhancing acidity .
- Gas-phase acidities (ΔGacid) correlate with solution-phase trends, confirming the intrinsic electron-withdrawing capacity of -CF3 groups .
Key Observations :
- Pentakis(CF3)aniline requires specialized pertrifluoromethylation methods due to the steric challenges of introducing five -CF3 groups, unlike simpler fluorinated analogs .
- XRD data confirm that steric effects in pentakis(CF3) derivatives disrupt π-conjugation, reducing resonance stabilization compared to planar fluorinated aromatics .
Biological Activity
2,3,4,5,6-Pentakis(trifluoromethyl)aniline is a highly fluorinated aromatic amine with the molecular formula . The compound is characterized by five trifluoromethyl groups attached to a benzene ring, resulting in significant steric hindrance and electron-withdrawing properties. This unique structure makes it a subject of interest in various fields including chemistry, biology, and medicine.
The presence of multiple trifluoromethyl groups imparts distinct chemical characteristics to this compound:
- Electron-Withdrawing Nature : The trifluoromethyl groups are strong electron-withdrawing entities that can influence the reactivity of the compound.
- Steric Hindrance : The bulky nature of the trifluoromethyl groups affects the spatial arrangement of the molecule, potentially impacting its biological interactions.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, related fluorinated compounds have shown IC50 values in the low micromolar range against pancreatic cancer cells .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is thought to involve interactions with molecular targets such as DNA or proteins. The electron-withdrawing properties may enhance its binding affinity to specific biomolecules.
Research Findings
A summary of notable findings regarding the biological activity of this compound includes:
Case Studies
- Anticancer Evaluation : In vitro studies have demonstrated that derivatives of pentakis(trifluoromethyl)aniline have moderate to potent antiproliferative activity against various cancer cell lines such as A549 and HeLa. These compounds inhibited tubulin polymerization more effectively than standard chemotherapeutics .
- Structural Analysis : X-ray diffraction studies on related compounds revealed significant distortion in the aromatic rings due to steric crowding from the trifluoromethyl groups. This distortion may contribute to altered biological activities compared to non-fluorinated analogs .
Q & A
Q. What are the optimal synthetic routes for 2,3,4,5,6-Pentakis(trifluoromethyl)aniline, and what challenges arise during its preparation?
The synthesis typically involves sequential trifluoromethylation of aniline derivatives. A key method reported by Kütt et al. (2008) utilizes palladium-catalyzed cross-coupling or radical-mediated trifluoromethylation under controlled conditions. Challenges include:
- Steric hindrance : The five CF₃ groups create significant steric crowding, requiring bulky ligands or high-temperature conditions to facilitate reactions .
- Electron-withdrawing effects : The CF₃ groups deactivate the aromatic ring, necessitating strong electrophiles or directing groups for functionalization .
- Purification : High lipophilicity due to CF₃ groups complicates crystallization; flash chromatography or HPLC is recommended .
Q. How does the stability of this compound under varying experimental conditions affect its handling?
Stability data indicate:
- Thermal degradation : Decomposes above 150°C, releasing toxic gases (e.g., HF, COx). Use inert atmospheres and avoid open flames .
- Moisture sensitivity : Hydrolysis of CF₃ groups is minimal but accelerates under acidic/basic conditions. Store in anhydrous solvents (e.g., THF, DCM) at –20°C .
- Light sensitivity : No direct data, but analogous perfluorinated compounds show photostability; UV/Vis monitoring is advised during photochemical studies .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying CF₃ group environments (δ ≈ –60 to –70 ppm). ¹H NMR is less informative due to symmetry .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C₁₁H₅F₁₅N; MW = 448.14 g/mol) .
- X-ray Crystallography : Reveals steric crowding and planar distortion of the aniline ring due to CF₃ substituents .
Advanced Research Questions
Q. How do the electronic effects of pentakis(trifluoromethyl) substituents influence the compound’s reactivity in catalysis or supramolecular chemistry?
The CF₃ groups impart:
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Substituent positioning : Minor regioisomers during trifluoromethylation can skew yields. Use directing groups (e.g., –NO₂) or computational modeling (DFT) to predict reactivity .
- Reaction scalability : Pilot-scale reactions may require flow chemistry to manage exothermic trifluoromethylation steps .
- Analytical errors : Quantify by ¹⁹F NMR integration against an internal standard (e.g., hexafluorobenzene) .
Q. How can the acidity of this compound be exploited in designing proton-coupled electron transfer (PCET) systems?
The NH₂ group exhibits unusual acidity (pKa ≈ 3–4 in DMSO) due to CF₃ electron withdrawal, enabling:
Q. What are the implications of steric crowding in this compound for drug design or molecular recognition?
- Drug design : The CF₃ groups enhance metabolic stability and membrane permeability but limit binding to shallow protein pockets. Use fragment-based screening to identify compatible targets .
- Molecular recognition : Steric bulk disrupts π-π stacking; prioritize hydrogen-bonding interactions in host-guest systems .
Methodological Recommendations
- Synthesis : Optimize trifluoromethylation using photoredox catalysis (e.g., Ru(bpy)₃²⁺) for milder conditions .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .
- Computational tools : Employ Gaussian or ORCA for predicting reaction pathways and electronic properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
